Dinotefuran belongs to a class of chemicals called neonicotinoids. These insecticides target the nervous system of insects. Research has shown dinotefuran to be effective against a broad spectrum of insects, including:
Researchers are also investigating dinotefuran's potential for controlling emerging pests, such as the spotted lanternfly. Source: Persistence and distribution of dinotefuran in tree of heaven - PMC - NCBI:
Understanding how dinotefuran behaves in the environment is crucial for assessing its potential impact. Research on dinotefuran's environmental fate examines factors such as:
This information helps scientists assess the risk of dinotefuran contaminating groundwater or harming non-target organisms.
Insecticides can affect not only the target pests but also beneficial insects and other organisms. Research on dinotefuran's impact on non-target organisms aims to understand:
Dinotefuran is a synthetic insecticide belonging to the neonicotinoid class, specifically the nitroguanidine subclass. Developed by Mitsui Chemicals, it was registered in Japan in 2002 and has since been approved for use in various countries, including the United States. The compound is characterized as a white, odorless crystalline solid with a melting point of approximately 107.5 °C and a high solubility in water (39.83 g/L) . Its chemical structure is defined as (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl) guanidine .
Dinotefuran acts as an insecticide by disrupting the insect's nervous system. It binds to nicotinic acetylcholine receptors (nAChRs), which are essential for nerve impulse transmission in insects []. This binding disrupts the normal functioning of nAChRs, leading to paralysis and eventually death of the insect [].
Dinotefuran acts primarily through contact and ingestion, leading to rapid cessation of feeding and eventual death of target insects. Its mechanism involves acting as an agonist at insect nicotinic acetylcholine receptors, disrupting normal neural function without inhibiting cholinesterase or interfering with sodium channels, differentiating it from traditional organophosphates and carbamates . The compound's stability allows it to maintain efficacy in various environmental conditions, including rain .
Dinotefuran exhibits a broad spectrum of insecticidal activity against numerous pests, including aphids, whiteflies, thrips, leafhoppers, and beetles. Its systemic nature allows for effective translocation within plants, enhancing its protective capabilities against sucking insects and certain chewing pests . Studies have indicated that dinotefuran can also affect non-target organisms, raising concerns about its ecological impact .
The synthesis of dinotefuran involves several steps starting from readily available precursors. While specific proprietary methods are not disclosed in detail, the general approach includes the formation of the nitroguanidine moiety followed by cyclization to introduce the furan ring. This multi-step synthesis requires careful control of reaction conditions to ensure high purity and yield .
Dinotefuran is widely utilized in agricultural settings for pest control on crops such as leafy vegetables and turf management. Additionally, it finds applications in veterinary medicine as a preventive treatment for fleas and ticks in pets, often used in combination with other insect growth regulators . Its effectiveness against invasive species like the Spotted Lanternfly has also been noted .
Research has shown that dinotefuran can interact with various biological systems beyond its intended targets. For instance, studies have explored its neurotoxic effects under stress conditions in mammals, indicating potential behavioral changes due to chronic exposure . The compound's low toxicity profile for mammals suggests that while it poses risks to insects, its effects on higher organisms require further investigation to fully understand long-term implications .
Several compounds share structural or functional similarities with dinotefuran. Here are some notable examples:
Compound Name | Class | Key Features |
---|---|---|
Imidacloprid | Neonicotinoid | Widely used; strong efficacy against sucking insects; potential for resistance development. |
Clothianidin | Neonicotinoid | Similar mode of action; used in agriculture; concerns over environmental impact. |
Acetamiprid | Neonicotinoid | Effective against a variety of pests; lower toxicity to beneficial insects compared to others. |
Thiamethoxam | Neonicotinoid | Broad-spectrum activity; systemic properties; concerns regarding pollinator safety. |
Uniqueness of Dinotefuran: Unlike many neonicotinoids that primarily target nicotinic acetylcholine receptors through competitive inhibition, dinotefuran binds differently, which may reduce cross-resistance issues seen with other compounds like imidacloprid . Its high systemicity and low toxicity towards non-target organisms further distinguish it from its peers.
The industrial synthesis of dinotefuran relies on several distinct synthetic pathways, each characterized by specific starting materials, intermediate compounds, and processing requirements. These routes have evolved considerably since the compound's initial development, with continuous improvements aimed at enhancing yield, reducing costs, and improving environmental sustainability.
The original commercialized synthesis route for dinotefuran begins with tetrahydrofuran-3-ylmethanol as the primary starting material, utilizing diethyl malonate and ethyl chloroacetate as key reagents [1] [8]. This pathway proceeds through alkylation reactions under alkaline conditions, generating ethyl ethane-1,1,2-tricarboxylate as the crucial intermediate compound [1]. The synthesis involves multiple processing steps including Michael addition reactions, subsequent reduction processes, and cyclization reactions that ultimately lead to the formation of the target tetrahydrofuran ring system [8].
The traditional route typically requires six to eight synthetic steps with overall yields ranging from 30% to 40% [8]. Despite its commercial implementation, this method suffers from significant limitations including complex operational procedures, low reaction yields, and high production costs [3]. The process involves numerous work-up and purification steps at each stage, which negatively impacts material efficiency and increases environmental burden [9]. Additionally, the route requires strongly corrosive and highly toxic chemicals, presenting safety concerns and environmental challenges that limit its desirability for large-scale production [3].
The Michael addition reaction itself proceeds under mild conditions at room temperature using potassium carbonate as a base catalyst, achieving excellent yields of 92% within 12 hours [3]. The subsequent reduction of the nitroester intermediate requires careful temperature control, beginning at 15-20°C and progressing to reflux conditions at 63°C [3]. This step utilizes sodium borohydride in a tetrahydrofuran-ethanol solvent system, yielding 76% of the desired diol intermediate [3]. The cyclization step involves acid-catalyzed dehydrative cyclization using para-toluenesulfonic acid at elevated temperatures of 120-125°C, followed by water removal at 80-85°C, achieving 85% yield [3].
The final hydrogenation step employs 10% palladium on carbon catalyst under atmospheric hydrogen pressure, converting the nitrocompound to the corresponding amine with 99% efficiency [3]. This route demonstrates a total yield of 45.5% across six steps, representing a significant improvement over traditional methods [3]. The methodology offers several advantages including the use of readily available starting materials, mild reaction conditions, and the elimination of noble metal catalysts in most steps [3].
Several alternative synthetic approaches have been developed to address specific limitations of existing routes. The gamma-butyrolactone route utilizes γ-butyrolactone as the starting material, proceeding through 5-6 synthetic steps to achieve overall yields of approximately 38% [10]. This pathway generates 3-hydroxymethyl tetrahydrofuran as a key intermediate, offering advantages in terms of reduced environmental impact and simplified processing requirements [10].
The malic acid route represents another significant advancement, utilizing malic acid as the starting material and proceeding through five synthetic steps [3]. This approach achieves superior overall yields of 54.7% through a sequence involving ruthenium/carbon catalytic hydrogenation, dehydration-cyclization, chlorination, nucleophilic substitution, and Raney nickel catalytic hydrogenation [3]. However, the reliance on expensive noble metal catalysts limits its economic attractiveness for large-scale implementation [3].
A novel patent route has emerged utilizing methylnitroguanidine, formaldehyde, and methanol as starting materials [11]. This method generates 1,5-dimethyl-2-nitroiminohexahydro-1,3,5-triazine as a key intermediate and demonstrates the potential for achieving overall yields of 55-65% in 4-5 synthetic steps [11]. The approach offers moderate reaction temperatures and environmentally friendly processing conditions, making it suitable for large-scale industrial production [11].
The synthesis of dinotefuran requires the formation of several critical intermediate compounds that determine the overall efficiency and success of the production process. Tetrahydrofuran-3-ylmethanamine serves as the most crucial intermediate across all synthetic routes, representing the structural foundation that incorporates the characteristic tetrahydro-3-furylmethyl moiety [3] [12]. This compound can be synthesized through various methodologies, with the choice of approach significantly impacting the overall economics and environmental profile of the production process [3].
N,O-dimethyl-N′-nitroisourea represents another essential intermediate compound required for the final assembly of the dinotefuran structure [13]. This white crystalline compound, with a melting point of 108-110°C, serves as the nitroguanidine precursor that ultimately forms the active pharmacophore of dinotefuran [13]. The synthesis of this intermediate requires careful handling due to its energetic nature and potential for decomposition under elevated temperatures [13].
The O-methyl-N′-nitro-N′′-[(tetrahydro-3-furanyl)methyl] carbamimidate intermediate plays a pivotal role in the final synthetic steps, serving as the immediate precursor to dinotefuran formation through methylamination reactions [3]. This compound demonstrates good stability under appropriate storage conditions and can be isolated and purified using standard recrystallization techniques [3].
The development of enantioselective synthesis methods for dinotefuran represents a critical advancement in addressing the stereochemical complexity inherent in the compound's structure. Dinotefuran exists as a racemic mixture containing both optical isomers at the furan moiety and potential geometric isomers at the nitroguanidine functionality [14]. The development of methods for controlling the stereochemical outcome of synthesis reactions has become increasingly important as research reveals differential biological activities between enantiomers [15] [16] [17].
Research has demonstrated that dinotefuran enantiomers exhibit significantly different biological activities and toxicological profiles [16] [17]. Studies using advanced analytical techniques including chiral high-performance liquid chromatography have successfully separated dinotefuran enantiomers, with the first-eluted enantiomer identified as (+)-dinotefuran and the second as (-)-dinotefuran [16]. The resolution of these enantiomers requires specialized chiral stationary phases, such as ChromegaChiral CCA columns, with mobile phase compositions of n-hexane-ethanol-methanol (85:5:10, v/v/v) [16].
Metabolomics studies have revealed that S-(+)-dinotefuran demonstrates higher toxicity compared to R-(-)-dinotefuran, affecting more metabolic pathways in target organisms [17]. The S-(+) enantiomer significantly impacts tricarboxylic acid cycle, glyoxylate and dicarboxylate metabolism, and various amino acid metabolisms to a greater extent than the R-(-) form [17]. These findings underscore the importance of developing enantioselective synthesis methods that can provide access to individual enantiomers or enable the production of enantiomerically enriched materials [17].
The development of chiral catalysts for dinotefuran synthesis presents unique challenges due to the multi-step nature of the synthetic process and the need to control stereochemistry at specific transformation steps. Current industrial synthesis methods produce dinotefuran as a racemic mixture, as confirmed by polarimetric measurements showing no net optical rotation [14]. The lack of reaction conditions that could lead to preferential formation of one enantiomer over another in existing synthetic routes necessitates the development of novel catalytic approaches [14].
Recent advances in asymmetric catalysis have focused on the development of privileged chiral ligand systems that could be applied to dinotefuran synthesis [18]. These include C2-symmetric ligands such as BINAP, bisoxazolines, and tartrate-derived systems that have demonstrated effectiveness in related neonicotinoid synthesis applications [18]. The modular nature of these ligand systems allows for systematic optimization of enantioselectivity through structural modifications tailored to the specific requirements of dinotefuran synthesis [18].
Phosphoramidite ligands represent another promising class of chiral catalysts for potential application in dinotefuran synthesis [18]. These ligands have demonstrated exceptional performance in asymmetric hydrogenation reactions, achieving high enantioselectivities in the reduction of functionalized alkenes and imines [18]. The application of such systems to the hydrogenation steps in dinotefuran synthesis could potentially provide access to enantiomerically enriched products [18].
Biocatalytic methods offer significant potential for the development of enantioselective dinotefuran synthesis routes. Enzymatic approaches can provide exceptional stereoselectivity under mild reaction conditions while avoiding the use of expensive chiral catalysts [19]. The application of engineered enzymes capable of catalyzing specific transformations in the dinotefuran synthetic pathway could enable the production of enantiomerically pure materials [19].
Lipase-catalyzed kinetic resolution represents one potential approach for obtaining enantiopure dinotefuran or its synthetic intermediates [20]. These enzymes demonstrate broad substrate tolerance and can operate under mild conditions compatible with sensitive functional groups present in dinotefuran intermediates [20]. The development of immobilized enzyme systems could facilitate the implementation of such approaches in continuous manufacturing processes [20].
Transaminase enzymes offer another promising avenue for enantioselective synthesis, particularly for the formation of the crucial tetrahydrofuran-3-ylmethanamine intermediate [20]. These enzymes can catalyze the asymmetric synthesis of chiral amines from ketone precursors with high enantioselectivity [20]. The application of directed evolution techniques to optimize enzyme selectivity and activity for dinotefuran-specific substrates could enable practical implementation of biocatalytic routes [20].
The integration of enantioselective catalytic methods into existing dinotefuran production processes presents several technical challenges. The multi-step nature of dinotefuran synthesis requires careful consideration of how stereochemical control at one step affects subsequent transformations [21]. The potential for epimerization or racemization during processing steps must be evaluated and controlled to maintain enantiomeric purity throughout the synthetic sequence [21].
Economic considerations also play a crucial role in the implementation of enantioselective synthesis methods. The increased costs associated with chiral catalysts, specialized analytical methods for monitoring enantiomeric purity, and potentially lower overall yields must be weighed against the benefits of producing enantiomerically enriched products [7] [22]. Market demand for enantiomerically pure dinotefuran and regulatory preferences for such products will ultimately determine the commercial viability of these approaches [7].
The scale-up of dinotefuran production from laboratory to industrial scale presents numerous technical, economic, and safety challenges that must be systematically addressed to ensure successful commercialization. These challenges stem from the fundamental non-linear nature of chemical processes when transitioning from small-scale batch operations to large-scale continuous or semi-continuous manufacturing [23].
One of the most significant challenges in scaling up dinotefuran synthesis relates to heat management during highly exothermic reaction steps [23] [24]. The Michael addition reaction between nitromethane and diethyl maleate, while proceeding smoothly at laboratory scale, generates substantial heat that must be efficiently removed in large-scale reactors [3] [24]. Poor temperature control can lead to thermal runaway conditions, product decomposition, and safety hazards [23].
The cyclization step involving acid-catalyzed dehydrative cyclization presents particular challenges due to the high temperatures required (120-125°C) and the exothermic nature of the reaction [3]. Large-scale reactors exhibit different heat transfer characteristics compared to laboratory glassware, potentially leading to hot spots and temperature gradients that adversely affect product quality [23]. The implementation of enhanced cooling systems, specialized reactor designs with improved heat transfer surfaces, and continuous flow reactor technology represents potential solutions to these thermal management challenges [21] [23].
Advanced process control systems incorporating real-time temperature monitoring and automated heat removal capabilities are essential for maintaining safe operating conditions during scale-up [21]. The development of predictive thermal models using simulation software can help anticipate and prevent thermal issues before they occur in production environments [23].
Mass transfer limitations become increasingly problematic as reactor sizes increase, particularly for heterogeneous reactions involving solid catalysts such as the palladium-catalyzed hydrogenation step [23]. Poor mixing efficiency in large vessels can result in concentration gradients, reduced reaction rates, and decreased yields [23]. The gas-liquid mass transfer limitations in hydrogenation reactions can become severe in large-scale reactors, requiring specialized reactor designs and enhanced agitation systems [23].
Static mixer technology and process intensification approaches offer potential solutions to mass transfer challenges [9] [23]. These technologies can provide more efficient mixing and enhanced mass transfer rates compared to traditional stirred tank reactors [9]. The implementation of continuous flow processing systems can eliminate many mass transfer limitations while providing better process control and reduced safety risks [9].
Computational fluid dynamics modeling can assist in optimizing reactor designs and mixing strategies for large-scale implementation [23]. These tools enable the prediction of fluid flow patterns, mixing efficiency, and mass transfer rates, facilitating the design of reactors that maintain laboratory-scale performance at industrial scales [23].
Maintaining consistent product quality during scale-up requires comprehensive understanding of the relationship between process parameters and product attributes [26] [21]. The formation of impurities and degradation products can vary significantly between laboratory and industrial scales due to differences in residence times, temperature profiles, and mixing patterns [26] [23]. Advanced analytical methods and real-time monitoring systems are essential for detecting and controlling quality variations during production [26].
The implementation of Quality by Design principles and Process Analytical Technology can help ensure consistent product quality during scale-up [21]. These approaches emphasize thorough process understanding, robust design spaces, and continuous monitoring of critical quality attributes [21]. Statistical process control methods and multivariate analysis techniques can help identify and control sources of variability in large-scale production [21].